5-Amino-3,7,7-trimethyloctanoic acid is a non-proteinogenic amino acid characterized by its unique structure, which includes a long carbon chain and multiple methyl groups. This compound is significant in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its molecular formula is with a molecular weight of 201.31 g/mol. The compound is classified as an amino acid derivative and is often used in the synthesis of complex organic molecules and polymers.
The synthesis of 5-Amino-3,7,7-trimethyloctanoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may involve several stages, including the formation of intermediates through various chemical transformations. The use of catalysts and automated systems can enhance yield and purity during production.
The molecular structure of 5-Amino-3,7,7-trimethyloctanoic acid can be described using the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 5-amino-3,7,7-trimethyloctanoic acid |
| InChI | InChI=1S/C11H23NO2/c1-8(6-10(13)14)5-9(12)7-11(2,3)4/h8-9H,5-7,12H2,1-4H3,(H,13,14) |
| InChI Key | FOYDOCVSZJRLLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(CC(C)(C)C)N)CC(=O)O |
This structure highlights the presence of an amino group and a carboxylic acid functional group, which are critical for its biological activity.
5-Amino-3,7,7-trimethyloctanoic acid can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for 5-Amino-3,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites on proteins. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.
5-Amino-3,7,7-trimethyloctanoic acid exhibits several notable physical properties:
The compound's chemical properties include:
These properties make it suitable for various applications in scientific research.
5-Amino-3,7,7-trimethyloctanoic acid has several significant applications across different fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3